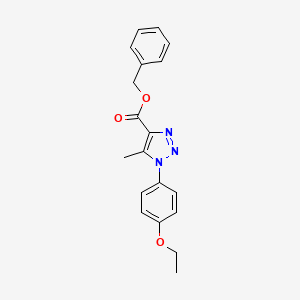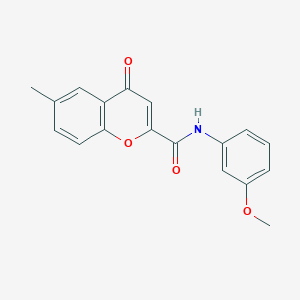
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide, also known as TAK-915, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic benefits. TAK-915 is a selective antagonist of the G protein-coupled receptor 2 (GPR2) and has been shown to have promising effects in preclinical studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid, which is synthesized from 1,2,5-thiadiazole-3-carboxylic acid and piperidine. The second intermediate is 3-(thiophen-3-yl)propanoic acid, which is synthesized from thiophene-3-carboxylic acid and acetic anhydride. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Starting Materials
1,2,5-thiadiazole-3-carboxylic acid, piperidine, thiophene-3-carboxylic acid, acetic anhydride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)
Reaction
Synthesis of 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid:, - Dissolve 1,2,5-thiadiazole-3-carboxylic acid (1.0 g, 6.2 mmol) and piperidine (0.8 mL, 9.3 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Add DIPEA (2.0 mL, 11.5 mmol) and EDCI (1.4 g, 7.3 mmol) to the reaction mixture and stir at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (1.2 g, 90%)., Synthesis of 3-(thiophen-3-yl)propanoic acid:, - Dissolve thiophene-3-carboxylic acid (1.0 g, 6.2 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Add acetic anhydride (1.2 mL, 12.4 mmol) and DMAP (0.2 g, 1.6 mmol) to the reaction mixture and stir at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (1.3 g, 92%)., Coupling of the two intermediates to form the final product:, - Dissolve 1-(1,2,5-thiadiazol-3-yl)piperidine-4-carboxylic acid (0.5 g, 2.1 mmol), 3-(thiophen-3-yl)propanoic acid (0.5 g, 2.1 mmol), DCC (0.6 g, 2.9 mmol), and NHS (0.4 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen atmosphere., - Stir the reaction mixture at room temperature for 24 h., - Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL)., - Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain a yellow solid (0.8 g, 70%)., - Purify the product by column chromatography using ethyl acetate/hexanes as the eluent to obtain the final product as a white solid (0.4 g, 35%).
作用机制
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide acts as a selective antagonist of the GPR2 receptor in the brain. GPR2 is a receptor that is involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. By blocking the GPR2 receptor, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide is thought to modulate the activity of these neurotransmitters, leading to its therapeutic effects.
生化和生理效应
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to its effects on neurotransmitter activity, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has also been shown to reduce inflammation in the brain, which is thought to contribute to the development of various neurological disorders.
实验室实验的优点和局限性
One of the major advantages of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in lab experiments is its selectivity for the GPR2 receptor. This allows for more precise targeting of the receptor and reduces the likelihood of off-target effects. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life.
One limitation of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in certain experimental settings. Additionally, while N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has shown promising results in preclinical studies, further research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in humans. Finally, there is a need for more research on the safety and potential side effects of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide in humans.
科学研究应用
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression. Preclinical studies have shown that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has a significant effect on improving cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression.
属性
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c18-13(7-10-3-6-19-9-10)15-11-1-4-17(5-2-11)12-8-14-20-16-12/h3,6,8-9,11H,1-2,4-5,7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNNEHDBGOXQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CSC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-Oxo-3,4-dihydroisoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2790999.png)

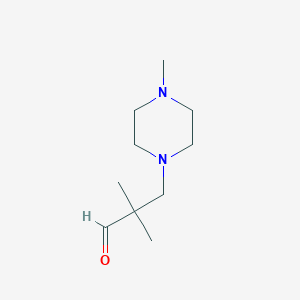
![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)

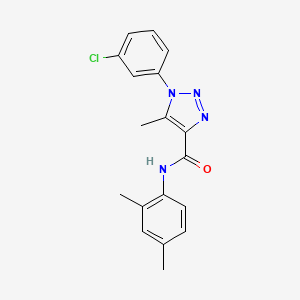

![N-[2-(3-Chlorophenyl)-2-methoxypropyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2791009.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)
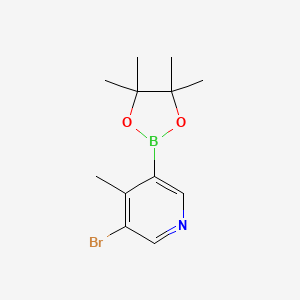
![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)
